(RS)-3,4-DCPG

Vue d'ensemble

Description

Systemically active anti convulsant that is 30-100-fold more potent in vivo than the separate enantiomers (S)-3,4-DCPG or (R)-3,4,-DCPG.

Activité Biologique

(RS)-3,4-Dicarboxyphenylglycine (DCPG) is a compound that exhibits significant biological activity, particularly in the context of neurotransmission and its potential therapeutic applications. This article provides a detailed overview of its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

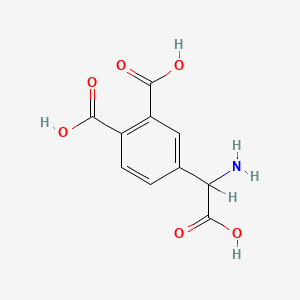

Chemical Structure:

- Name: (RS)-3,4-Dicarboxyphenylglycine

- CAS Number: 176796-64-8

- Molecular Formula: C₁₁H₁₃N₁O₆

(RS)-3,4-DCPG is a racemic mixture of two enantiomers: (R)-3,4-DCPG and (S)-3,4-DCPG. The R-enantiomer primarily acts as an antagonist at AMPA receptors, while the S-enantiomer functions as an agonist at metabotropic glutamate receptor 8 (mGluR8) . This dual activity allows this compound to modulate excitatory neurotransmission effectively.

Biological Activities

- Anticonvulsant Properties:

- Neurotransmitter Modulation:

-

Behavioral Effects:

- Research has explored the impact of this compound on aggression-related behaviors in male mice. The compound did not produce significant changes in aggressive interactions when administered at various doses (5, 10, and 20 mg/kg) . This indicates that while it affects neurotransmitter systems, it may not directly modulate aggressive behavior.

Table 1: Summary of Key Studies on this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Moldrich et al., 2001 | Anticonvulsant Activity | Demonstrated significant anticonvulsant effects in DBA/2 mice. |

| Thomas et al., 1997 | AMPA Receptor Antagonism | Showed that DCPGs antagonized AMPA-induced depolarizations in neonatal rat motoneurons. |

| Thomas et al., 1998 | Kainate Receptor Pharmacology | Investigated pharmacological differentiation of kainate receptors using DCPG. |

| Sreenivasan & Krishnakumar, 2015 | Synergistic Effects | Explored curcumin's synergistic effects with DCPG in retinoblastoma cell lines. |

Therapeutic Implications

The unique pharmacological profile of this compound positions it as a candidate for further research into neurological disorders characterized by glutamate dysregulation. Its dual action on AMPA and mGluR8 receptors suggests potential applications in epilepsy management and neuroprotective strategies against excitotoxicity.

Applications De Recherche Scientifique

Anticonvulsant Effects

Research indicates that (RS)-3,4-DCPG has significant anticonvulsant properties. In studies involving mice with induced status epilepticus, intracerebroventricular administration of (S)-3,4-DCPG demonstrated an ability to control seizures without providing neuroprotection against neuronal loss in the hippocampus . The efficacy of this compound in modulating excitatory neurotransmission highlights its potential for treating epilepsy.

Anxiety and Stress Disorders

Numerous studies have explored the anxiolytic effects of this compound. For instance, administration of this compound has been shown to reduce anxiety-like behaviors in various animal models. In one study, acute intraperitoneal administration decreased anxiety levels in male C57BL/6J mice during elevated maze tests . Furthermore, this compound demonstrated anxiolytic effects when injected into the central nucleus of the amygdala . These findings suggest that modulation of mGluR8 may be a viable strategy for developing new anxiolytic medications.

Autism Spectrum Disorders

Recent investigations into the role of mGluR8 in synaptic plasticity have revealed that (S)-3,4-DCPG can enhance long-term potentiation (LTP) in models of ASD. In a study using valproic acid-exposed rats—an established model for ASD—administration of (S)-3,4-DCPG reversed impairments in social interaction behaviors . This indicates that targeting mGluR8 with compounds like this compound may provide therapeutic avenues for managing symptoms associated with ASD.

Mechanistic Insights

The pharmacological profile of this compound reveals its complex interactions with glutamate receptors:

- mGluR8 Agonism : The S-isomer selectively activates mGluR8 receptors, leading to inhibition of excitatory neurotransmitter release and potential neuroprotective effects.

- AMPA Receptor Antagonism : The R-isomer acts as an antagonist at AMPA receptors, which may contribute to its anticonvulsant properties by reducing excitatory synaptic transmission .

Summary of Key Findings

Case Studies

Case Study 1: Epilepsy Management

In a controlled study involving mice with temporal lobe epilepsy, administration of (S)-3,4-DCPG significantly reduced seizure frequency when delivered intracerebroventricularly. However, systemic administration did not yield similar results, indicating the importance of delivery method on efficacy .

Case Study 2: Anxiety Reduction

In another study focusing on anxiety behaviors using the elevated plus maze test, male arthritic Sprague–Dawley rats exhibited significant reductions in anxiety when treated with (S)-3,4-DCPG directly into the amygdala . This suggests that localized delivery to specific brain regions can enhance therapeutic outcomes.

Propriétés

IUPAC Name |

4-[amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391364 | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176796-64-8 | |

| Record name | 3,4-Dicarboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176796648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.